2,5-Dihydroxy-octahydropentalene-2-carboxylic acid
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Overview
Description
2,5-Dihydroxy-octahydropentalene-2-carboxylic acid is a versatile chemical compound with a unique structure that has garnered interest in various scientific fields This compound is characterized by its octahydropentalene core, which is a bicyclic structure, and the presence of two hydroxyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable diene precursor under acidic conditions to form the octahydropentalene core. Subsequent hydroxylation reactions introduce the hydroxyl groups at the 2 and 5 positions. The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-octahydropentalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of diketones or dialdehydes
Reduction: Formation of diols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2,5-Dihydroxy-octahydropentalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
2,5-Dihydroxy-octahydropentalene-2-carboxylic acid can be compared with other similar compounds, such as:
5,6-Dihydroxyindole-2-carboxylic acid: Another compound with hydroxyl and carboxylic acid groups, but with an indole core.
2,3-Dihydroxybenzoic acid: A simpler compound with two hydroxyl groups and a carboxylic acid group on a benzene ring.
The uniqueness of this compound lies in its octahydropentalene core, which provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2,5-dihydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalene-2-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-7-1-5-3-9(13,8(11)12)4-6(5)2-7/h5-7,10,13H,1-4H2,(H,11,12) |
InChI Key |
HSUHFLPAJLBJNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1CC(C2)(C(=O)O)O)O |
Origin of Product |
United States |
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